Methyl 4-iodopyridine-2-carboxylate
Overview
Description
Methyl 4-iodopyridine-2-carboxylate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its iodine substituent at the fourth position and a carboxylate ester group at the second position. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 2-pyridinecarboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the fourth position of the pyridine ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an aryl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 4-aminopyridine-2-carboxylate, 4-thiopyridine-2-carboxylate, etc.
Coupling: Various biaryl compounds depending on the coupling partner.
Reduction: Methyl 4-hydroxypyridine-2-carboxylate.
Scientific Research Applications
Methyl 4-iodopyridine-2-carboxylate is widely used in scientific research due to its versatility:
Medicinal Chemistry: It is used to modify drug molecules, enhancing their biological activity and pharmacokinetic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules with specific structural features.
Material Science: Used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Employed in the development of probes and ligands for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 4-iodopyridine-2-carboxylate depends on its application. In medicinal chemistry, it can act as a pharmacophore, interacting with specific biological targets such as enzymes or receptors. The iodine substituent and ester group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The compound can also participate in various biochemical pathways, affecting cellular processes and signaling mechanisms .
Comparison with Similar Compounds
Methyl 4-iodopyridine-2-carboxylate can be compared with other iodinated pyridine derivatives, such as:
Methyl 2-iodopyridine-4-carboxylate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Methyl 3-iodopyridine-2-carboxylate: Another isomer with distinct chemical properties and uses.
Methyl 4-bromopyridine-2-carboxylate: Bromine instead of iodine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-iodopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLSLNACLYWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627982 | |
Record name | Methyl 4-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380381-28-2 | |
Record name | Methyl 4-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-iodopicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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